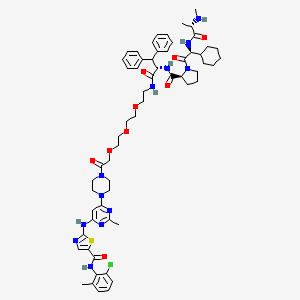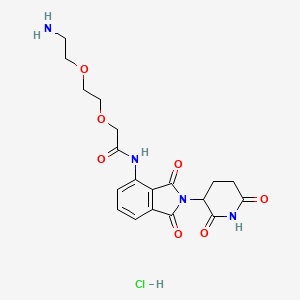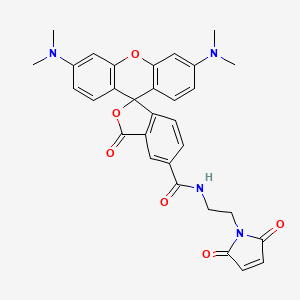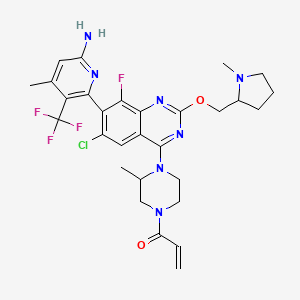![molecular formula C16H25N5 B15073504 (1S,3S)-N1-(5-(pentan-3-yl)pyrazolo[1,5-a]pyrimidin-7-yl)cyclopentane-1,3-diamine CAS No. 2416873-83-9](/img/structure/B15073504.png)
(1S,3S)-N1-(5-(pentan-3-yl)pyrazolo[1,5-a]pyrimidin-7-yl)cyclopentane-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
KB-0742 is a potent, selective, and orally bioavailable small molecule inhibitor of cyclin-dependent kinase 9 (CDK9). This compound has been developed for the treatment of MYC-amplified solid tumors, which are characterized by the overexpression of the MYC oncogene. Cyclin-dependent kinase 9 plays a crucial role in transcriptional regulation, making it an attractive target for cancer therapy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of KB-0742 involves the structural optimization of a small molecule microarray hit. The process prioritizes maintaining cyclin-dependent kinase 9 selectivity while improving on-target potency and overall physicochemical and pharmacokinetic properties . Specific synthetic routes and reaction conditions are proprietary and detailed information is not publicly available.
Industrial Production Methods: Industrial production methods for KB-0742 are not explicitly detailed in publicly available sources. the compound’s development involves advanced organic synthesis techniques and stringent quality control measures to ensure its efficacy and safety for clinical use .
Análisis De Reacciones Químicas
Types of Reactions: KB-0742 primarily undergoes metabolic reactions in the body. These reactions include oxidation, reduction, and conjugation processes that facilitate its elimination .
Common Reagents and Conditions: The metabolic reactions of KB-0742 involve enzymes such as cytochrome P450 oxidases, which catalyze the oxidation of the compound. Reduction reactions may involve reductases, while conjugation reactions typically involve transferases that add polar groups to the molecule, enhancing its solubility and excretion .
Major Products Formed: The major products formed from the metabolic reactions of KB-0742 are various metabolites that are more water-soluble than the parent compound. These metabolites are excreted from the body through urine and feces .
Aplicaciones Científicas De Investigación
KB-0742 has significant scientific research applications, particularly in the fields of oncology and molecular biology. It is being investigated for its potential to treat various types of cancer, including MYC-amplified solid tumors and small-cell lung cancer . The compound’s ability to inhibit cyclin-dependent kinase 9 makes it a valuable tool for studying transcriptional regulation and its role in cancer progression .
Mecanismo De Acción
KB-0742 exerts its effects by selectively inhibiting cyclin-dependent kinase 9, a key regulator of transcriptional elongation. Cyclin-dependent kinase 9 phosphorylates the C-terminal domain of RNA polymerase II, facilitating the transition from transcription initiation to elongation . By inhibiting cyclin-dependent kinase 9, KB-0742 disrupts the transcriptional networks that drive cancer cell proliferation and survival .
Comparación Con Compuestos Similares
Similar Compounds:
- Alvocidib
- Seliciclib
- Abemaciclib
- Palbociclib
- Ribociclib
Uniqueness: KB-0742 is unique in its high selectivity for cyclin-dependent kinase 9, which reduces the likelihood of off-target effects and associated toxicities. Unlike pan-cyclin-dependent kinase inhibitors such as alvocidib and seliciclib, KB-0742 specifically targets cyclin-dependent kinase 9, making it potentially safer and more effective .
Propiedades
Número CAS |
2416873-83-9 |
|---|---|
Fórmula molecular |
C16H25N5 |
Peso molecular |
287.40 g/mol |
Nombre IUPAC |
(1S,3S)-3-N-(5-pentan-3-ylpyrazolo[1,5-a]pyrimidin-7-yl)cyclopentane-1,3-diamine |
InChI |
InChI=1S/C16H25N5/c1-3-11(4-2)14-10-16(19-13-6-5-12(17)9-13)21-15(20-14)7-8-18-21/h7-8,10-13,19H,3-6,9,17H2,1-2H3/t12-,13-/m0/s1 |
Clave InChI |
VYKCLMALANGCDF-STQMWFEESA-N |
SMILES isomérico |
CCC(CC)C1=NC2=CC=NN2C(=C1)N[C@H]3CC[C@@H](C3)N |
SMILES canónico |
CCC(CC)C1=NC2=CC=NN2C(=C1)NC3CCC(C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-methyl-4,4-bis[(9Z,12Z)-octadeca-9,12-dienoxy]piperidine](/img/structure/B15073434.png)



![[4-amino-2-[[(2R)-2-bicyclo[2.2.1]heptanyl]amino]-1,3-thiazol-5-yl]-(2-nitrophenyl)methanone](/img/structure/B15073475.png)
![2-[2-[2-[2-[bis(carboxylatomethyl)amino]phenoxy]ethoxy]-N-(carboxylatomethyl)anilino]acetate](/img/structure/B15073484.png)


![(2R,3S,4S,5S,6S)-3,4,5-trihydroxy-6-[(1R)-5-methyl-2-propan-2-ylcyclohexyl]oxyoxane-2-carboxylic acid](/img/structure/B15073503.png)
![(2S)-1-[3-[2-[3-[[(5S)-5-amino-5-carboxypentyl]amino]propoxy]ethoxy]propyl]pyrrolidine-2-carboxylic acid](/img/structure/B15073511.png)

